Acidity (pKa) Comparison: Enhanced Reactivity for Nucleophilic Derivatization
2-Thiopheneglyoxylic acid (TPGA) exhibits a significantly lower pKa compared to its non-keto analog, 2-thiopheneacetic acid, making it a more reactive electrophile in key synthetic transformations . The α-keto group exerts a strong electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and enhancing acidity [1]. The measured pKa for TPGA is 2.09, which is over two orders of magnitude more acidic than the pKa of 4.23 for 2-thiopheneacetic acid . This difference is critical for reactions requiring deprotonation under mild conditions or for improving aqueous solubility at physiological pH, which can impact drug-likeness [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.09 ± 0.54 (Predicted) |
| Comparator Or Baseline | 2-Thiopheneacetic acid: 4.23 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = ~2.14 units, representing an ~138-fold difference in acidity. |
| Conditions | Computationally predicted pKa values from ChemicalBook database. |
Why This Matters
A lower pKa directly translates to faster reaction kinetics in base-catalyzed reactions (e.g., esterification, amidation), enabling milder synthetic conditions and potentially higher yields.
- [1] PubChem. (2025). Compound Summary: 2-Thiopheneglyoxylic acid. National Center for Biotechnology Information. Retrieved April 21, 2026. View Source
